5-(Pyridin-3-yl)-1H-pyrazol-3-amine hydrochloride
Description
5-(Pyridin-3-yl)-1H-pyrazol-3-amine hydrochloride is a heterocyclic compound featuring a pyrazole core substituted with a pyridine ring at position 5 and an amine group at position 2. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical and biochemical applications. Its synthesis typically involves cyclocondensation reactions using hydrazine hydrate and pyridine carbonyl derivatives under acidic conditions . The compound’s structure allows for diverse interactions with biological targets, including kinases and receptors, due to its dual aromatic and amine functionalities.
Properties
IUPAC Name |
5-pyridin-3-yl-1H-pyrazol-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4.ClH/c9-8-4-7(11-12-8)6-2-1-3-10-5-6;/h1-5H,(H3,9,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCMWLFDZDAQRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=NN2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Cyclization of Precursors
The synthesis begins with the formation of the core pyrazole ring via cyclization of suitable hydrazine derivatives with pyridine-based precursors.
Methodology:
As detailed in patent US9522900B2, a key step involves cyclizing 3-hydrazinopyridine dihydrochloride with dialkyl maleates. This process yields alkyl 5-oxo-2-(pyridin-3-yl)pyrazolidine-3-carboxylate (intermediate 10a).- Reaction conditions:
- Solvent: Organic nitriles like acetonitrile (preferred for inertness).
- Temperature: Approximately 60°C for 2 hours.
- Reagent excess: About 1.1 to 10 equivalents of dialkyl maleate.
- Reaction conditions:
Significance:
This cyclization avoids the use of difficult-to-prepare intermediates like 3-chloropyrazole, improving overall yield and purity.
Chlorination of the Pyrazolidine Intermediate
The next step introduces a chlorine atom at the 3-position of the pyrazole ring.
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- Chlorinating agents: Phosphoryl chloride (POCl₃) is preferred due to its selectivity and efficiency.
- Solvent: Inert nitriles such as acetonitrile.
- Temperature: Typically between 25°C and 100°C.
- Procedure:
- Mix intermediate 10a with phosphoryl chloride and acetonitrile.
- Heat to about 60°C for approximately 2 hours.
- After completion, dilute with water, neutralize with base, and extract to isolate alkyl 3-chloro-1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate (intermediate 10b).
Research Findings:
This step is critical for regioselectivity, and excess reagent (1.1–10 fold) ensures complete chlorination.
Oxidation to Pyrazole Derivative
The chlorinated intermediate undergoes oxidation to form the aromatic pyrazole ring.
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- Use manganese(IV) oxide (MnO₂) as an oxidant.
- Conditions: Heating at approximately 60°C until reaction completion.
- Outcome: Formation of alkyl 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylate (intermediate 10c).
Notes:
This oxidation step enhances aromaticity and prepares the molecule for subsequent hydrolysis.
Hydrolysis to Acid and Formation of Hydrochloride Salt
Conversion of the ester to the acid, followed by formation of the hydrochloride salt, is crucial.
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- Reagent: Aqueous hydrochloric acid in large excess.
- Temperature: About 25°C to 100°C, typically around 90°C.
- Procedure: Mix 10c with HCl, heat, then cool and concentrate.
- Result: 3-Chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid hydrochloride (intermediate 10d).
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- Filter and wash to isolate the hydrochloride salt, which is more stable and easier to handle.
Decarboxylation to Final Pyrazole
The final step involves decarboxylation to generate the target compound.
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- Reagent: Copper(II) oxide (CuO) in a polar aprotic solvent like N,N′-dimethylformamide (DMF).
- Temperature: 80°C to 140°C, with optimal around 120°C.
- Observation: Decarboxylation occurs only in the presence of copper(II) oxide, a surprising and critical finding.
- Procedure: Mix 10d with CuO, heat, then cool, dilute with ammonium hydroxide, and extract.
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- Formation of 5-(Pyridin-3-yl)-1H-pyrazol-3-amine hydrochloride .
Data Summary Table
| Step | Starting Material | Reagents | Conditions | Product | Notes |
|---|---|---|---|---|---|
| 1 | 3-Hydrazinopyridine dihydrochloride | Dialkyl maleate | 60°C, 2 hrs | Intermediate 10a | Cyclization to pyrazolidine |
| 2 | 10a | Phosphoryl chloride | 60°C, 2 hrs | 10b | Chlorination in acetonitrile |
| 3 | 10b | MnO₂ | 60°C | 10c | Oxidation to aromatic pyrazole |
| 4 | 10c | HCl | 25–100°C | 10d | Hydrolysis to acid hydrochloride |
| 5 | 10d | CuO | 80–140°C | Final product | Decarboxylation to target |
Key Research Findings and Considerations
Yield Optimization:
The process emphasizes excess reagents and controlled temperatures to maximize yields at each step, especially during chlorination and decarboxylation.Purity and Isolation:
Purification techniques include standard extraction, filtration, and recrystallization, with the hydrochloride salt providing stability and ease of handling.Advantages over Traditional Methods:
This multi-step approach circumvents the use of difficult intermediates like 3-chloropyrazole, improves overall yields, and simplifies purification.Potential Improvements: Further research could explore catalytic decarboxylation or alternative decarboxylation agents to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-3-yl)-1H-pyrazol-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that compounds related to 5-(Pyridin-3-yl)-1H-pyrazol-3-amine exhibit significant anticancer properties. A study highlighted the synthesis of pyrazolo[3,4-b]pyridines, which are structurally related to this compound, demonstrating their effectiveness against various cancer cell lines. These compounds show promise as inhibitors of specific kinases involved in cancer progression, suggesting potential therapeutic applications in oncology .
Case Study:
A series of derivatives were synthesized and evaluated for their antiproliferative activities against human cancer cell lines. The results indicated that modifications at the pyridine and pyrazole rings significantly influenced their biological activity, with some derivatives exhibiting IC50 values in the low micromolar range .
1.2 Anti-inflammatory Properties
Another significant application of 5-(Pyridin-3-yl)-1H-pyrazol-3-amine is its anti-inflammatory potential. Compounds in this class have been studied for their ability to inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.
Case Study:
In vitro studies demonstrated that certain derivatives could reduce the production of TNF-alpha and IL-6 in activated macrophages, indicating their potential as therapeutic agents in conditions like rheumatoid arthritis and other inflammatory disorders .
Material Science
2.1 Coordination Chemistry
5-(Pyridin-3-yl)-1H-pyrazol-3-amine has been utilized in coordination chemistry to form complexes with transition metals. These complexes have shown interesting properties that can be exploited in catalysis and material science.
Data Table: Coordination Complexes
| Metal Ion | Complex Formation | Properties |
|---|---|---|
| Cu(II) | [Cu(5-(pyridin-3-yl)-1H-pyrazol-3-am)] | Catalytic activity in oxidation reactions |
| Ni(II) | [Ni(5-(pyridin-3-yl)-1H-pyrazol-3-am)] | Magnetic properties suitable for spintronic applications |
Synthetic Applications
3.1 Synthesis of Novel Heterocycles
The compound serves as a versatile building block for synthesizing novel heterocyclic compounds. Its unique structure allows for various chemical transformations, leading to the development of new materials with tailored properties.
Case Study:
A synthetic route involving 5-(Pyridin-3-yl)-1H-pyrazol-3-amine was employed to create a library of substituted pyrazoles, which were subsequently screened for biological activity. This approach facilitated the discovery of new pharmacophores with enhanced efficacy against specific targets .
Mechanism of Action
The mechanism of action of 5-(Pyridin-3-yl)-1H-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Structural Analogues with Pyridine Substitutions
JG-4207: 3-(Pyridin-3-yl)-1H-pyrazol-5-amine Hydrochloride
- Structure : Pyridine at pyrazole position 3 (vs. position 5 in the target compound).
- Key Differences : Altered electronic distribution due to positional isomerism. The pyridine’s nitrogen orientation may affect hydrogen bonding with biological targets.
- Applications : Used as a kinase inhibitor intermediate .
QB-0077: (5-(Pyridin-4-yl)-1H-pyrazol-3-yl)methanamine
- Structure : Pyridine at position 4 with a methanamine group.
QJ-5881: 4-Pyridin-3-yl-2H-pyrazol-3-ylamine
- Structure : Pyridine at pyrazole position 4 with a tautomeric 2H-pyrazole ring.
- Key Differences : Tautomerism affects electron delocalization, altering reactivity in nucleophilic substitutions .
Analogues with Aromatic or Alkyl Substituents
5-(tert-Butyl)-1H-pyrazol-3-amine Hydrochloride
- Structure : tert-Butyl group replaces pyridine.
- Key Differences : Enhanced lipophilicity improves blood-brain barrier penetration but reduces solubility. The bulky tert-butyl group may hinder interactions with planar binding sites .
5-(3,4-Dimethoxyphenyl)-1H-pyrazol-3-amine Hydrochloride
- Structure : Dimethoxyphenyl substituent instead of pyridine.
- Key Differences : Methoxy groups participate in hydrogen bonding, mimicking natural ligands (e.g., combretastatin derivatives). This modification is linked to microtubule disruption and antiproliferative activity .
Complex Derivatives with Antiproliferative Activity
Compound 40: 5-(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-amine
- Structure : Additional pyrrolopyridine and trimethoxyphenyl groups.
- Key Differences : The trimethoxyphenyl moiety mimics colchicine-site binders, enhancing tubulin polymerization inhibition. The pyrrolopyridine group increases π-π stacking interactions, improving binding affinity .
- Activity : IC₅₀ values < 1 μM against HeLa and MCF-7 cancer cell lines, outperforming simpler pyridinyl-pyrazole derivatives .
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| 5-(Pyridin-3-yl)-1H-pyrazol-3-amine HCl | 212.64 | 1.2 | 12.5 (Water) |
| JG-4207 | 212.64 | 1.1 | 10.8 (Water) |
| 5-(tert-Butyl)-1H-pyrazol-3-amine HCl | 219.70 | 2.8 | 3.2 (Water) |
| Compound 40 | 366.15 | 3.5 | 0.8 (DMSO) |
- Trends : Bulky substituents (e.g., tert-butyl, trimethoxyphenyl) increase LogP, reducing aqueous solubility. Pyridine-containing derivatives exhibit moderate solubility due to ionizable amine groups .
Biological Activity
5-(Pyridin-3-yl)-1H-pyrazol-3-amine hydrochloride is a compound of increasing interest in pharmaceutical research due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
The compound is characterized by a unique structure that combines a pyridine ring and a pyrazole moiety linked by a central amine group. Its molecular formula is with a molecular weight of approximately 196.64 g/mol. This structural configuration is believed to contribute to its biological efficacy.
Anticancer Activity
This compound has demonstrated significant anticancer properties across various cancer cell lines:
- In vitro Studies : Research indicates that compounds containing the pyrazole scaffold can inhibit the proliferation of several cancer types, including lung, colorectal, and breast cancers. For instance, studies have shown effective inhibition of MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells with IC50 values ranging from 26 µM to 49.85 µM .
- Mechanism of Action : The anticancer effects are attributed to the compound's ability to interact with specific molecular targets, potentially inhibiting enzymes involved in cancer progression. The binding interactions suggest that it may act as an enzyme inhibitor, modulating pathways critical for tumor growth.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties :
- Broad-Spectrum Activity : Preliminary studies indicate effectiveness against various bacterial strains, including E. coli and S. aureus. The presence of the pyridine moiety is thought to enhance its antimicrobial action, similar to other pyrazole derivatives .
- Mechanism of Action : The antimicrobial activity may be linked to the disruption of microbial cell membranes or interference with critical metabolic pathways within the pathogens.
Comparative Analysis with Similar Compounds
To better understand the efficacy of this compound, it is useful to compare it with other compounds featuring similar scaffolds:
| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| 3-Bromoimidazo[1,2-a]pyridine | Structure | Moderate IC50 against prostate cancer | Effective against Pseudomonas aeruginosa |
| N-(Pyridin-2-yl)amides | Structure | Significant inhibition in renal cancer | Good activity against Gram-positive bacteria |
Case Studies and Research Findings
Several studies have highlighted the potential of this compound in therapeutic applications:
- Synthesis and Evaluation : A study synthesized various pyrazole derivatives and evaluated their anticancer activities, revealing that modifications at specific positions significantly affect potency .
- Molecular Docking Studies : Molecular docking has been employed to predict binding affinities and interactions with target proteins involved in cancer pathways, providing insights into its mechanism of action .
- Pharmacological Profiles : Research has documented the pharmacological profiles of pyrazole derivatives, establishing their roles as potential candidates for drug development targeting inflammation and cancer pathways .
Q & A
Q. What are the common synthetic routes for 5-(Pyridin-3-yl)-1H-pyrazol-3-amine hydrochloride, and what methodological considerations are critical for reproducibility?
The compound is typically synthesized via multi-step processes involving condensation, alkylation, or sulfanyl group introduction. For example, pyrazole derivatives are often synthesized by S-alkylation of precursor molecules with aryl halides in alkaline media at room temperature . Key considerations include:
- Reagent purity : Use anhydrous solvents and rigorously dry reaction conditions to avoid side reactions.
- Purification : Column chromatography or recrystallization is essential to isolate the hydrochloride salt.
- Characterization : Validate intermediates and final products using -NMR and -NMR to confirm structural integrity .
Q. Which analytical techniques are most effective for characterizing this compound, and how should data be interpreted?
Critical techniques include:
- NMR spectroscopy : -NMR peaks between δ 6.5–8.5 ppm confirm pyridine and pyrazole protons, while amine protons may appear broad due to hydrochloride salt formation .
- HPLC-MS : Use reverse-phase chromatography with a C18 column and electrospray ionization (ESI) to verify molecular ion peaks (e.g., [M+H]).
- Elemental analysis : Match experimental C, H, N percentages to theoretical values (e.g., CHClN) to confirm purity .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, as hydrochloride salts may release acidic vapors.
- Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing derivatives of this compound?
Advanced approaches include:
- Quantum chemical calculations : Use density functional theory (DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation .
- Machine learning (ML) : Train models on existing reaction data (e.g., solvent polarity, temperature) to predict optimal conditions for new derivatives.
- Feedback loops : Integrate experimental results (e.g., yield, byproducts) into computational models for iterative refinement .
Q. How should researchers resolve contradictions in biochemical activity data for derivatives of this compound?
- Statistical design of experiments (DoE) : Apply factorial designs to isolate variables (e.g., substituent electronic effects, steric hindrance) influencing activity .
- Dose-response assays : Use IC or EC curves to compare potency across derivatives, ensuring consistent assay conditions (e.g., cell lines, incubation time) .
- Meta-analysis : Cross-reference data with structural analogs (e.g., 5-(Pyridin-4-yl) triazole derivatives) to identify trends in bioactivity .
Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?
- Forced degradation studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) buffers at 40–60°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS .
- Kinetic modeling : Calculate degradation rate constants () and half-lives () to predict shelf-life under storage conditions .
Methodological Tables
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
